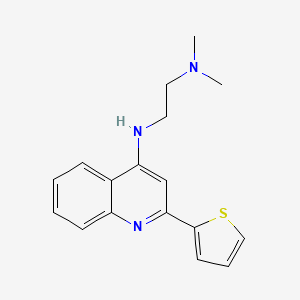

![molecular formula C18H17NO4 B1663344 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one CAS No. 599151-35-6](/img/structure/B1663344.png)

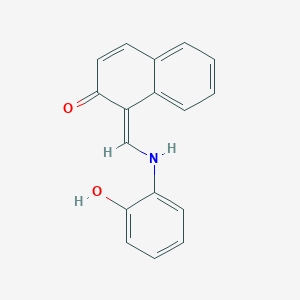

8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Overview

Description

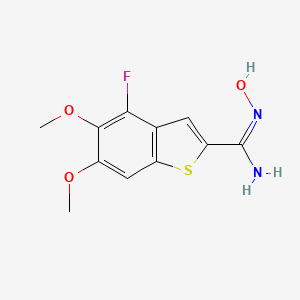

The compound “8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with diverse applications in fields like medicine and chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, an ethoxyphenyl group at the 8th position, and a [1,3]dioxolo group attached to the quinoline .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinoline derivatives are known to participate in various chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Quinoline itself is a colorless hygroscopic liquid with a strong odor .Scientific Research Applications

Ubiquitous Recommender Systems

FQI 1 is used in the development of ubiquitous recommender systems. These systems facilitate users on-location by providing personalized recommendations of items in the proximity via mobile devices . The FQI 1 is used in an offline model-free approximate Q-iteration to learn user preferences and habits through contextual information, such as location and time .

Functional Networks

Functional networks (FNs) use FQI 1 in their computational scheme. Unlike neural networks, FNs do not require a large number of training samples, making them more efficient for certain applications .

Multi-Agent Reinforcement Learning

In the field of multi-agent reinforcement learning, FQI 1 is used in the development of an efficient approximation for multi-agent batch reinforcement learning, known as the approximate multi-agent fitted Q iteration (AMAFQI) . AMAFQI requires a number of computations that scales linearly with the number of agents, making it more efficient than traditional FQI .

Cancer Research

FQI 1 has been found to decrease the viability of QGY-7703 and Huh7 liver cancer cells, but not of non-cancerous Hc3716-hTERT cells and primary mouse hepatocytes, when used at a concentration of 4 µM . It reduces tumor growth induced by N-nitrosodiethylamine (DEN) in mice and in a QGY-7703 hepatocellular carcinoma (HCC) mouse xenograft model .

Mechanism of Action

Target of Action

FQI1, also known as 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, is a small molecule inhibitor targeted to the transcription factor LSF (TFCP2) . LSF is an oncogenic transcription factor and plays a crucial role in cell proliferation .

Mode of Action

It has been reported that LSF directly binds α-tubulin and is present in purified cellular tubulin preparations . FQI1 can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells .

Biochemical Pathways

FQI1 exerts its anti-proliferative activity at least in part by disrupting mitotic spindles . This sudden breakdown and partial depolymerization of the microtubule network precedes FQI1-induced morphological changes .

Pharmacokinetics

It’s known that fqi1 can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells . This suggests that FQI1 may have good bioavailability and can quickly reach its target within cells.

Result of Action

FQI1 interferes with microtubule-associated functions in interphase, specifically cell morphology and motility . The sudden breakdown and partial depolymerization of the microtubule network precedes FQI1-induced morphological changes . These involve rapid reduction of cell spreading of interphase fetal hepatocytes and increase in circularity of retinal pigment epithelial cells . FQI1 also decreases the rate and range of locomotion of interphase cells .

Action Environment

It’s known that fqi1 can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells This suggests that FQI1 may be effective in a variety of cellular environments

Safety and Hazards

properties

IUPAC Name |

8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSYGLXHLSPWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one | |

CAS RN |

599151-35-6 | |

| Record name | 599151-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)

![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)

![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)

![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)